molecular formula C9H15NO3 B128826 Butyl 5-oxo-L-prolinate CAS No. 4931-68-4

Butyl 5-oxo-L-prolinate

Cat. No. B128826
CAS RN: 4931-68-4
M. Wt: 185.22 g/mol
InChI Key: QBBAJUQOYIURHA-ZETCQYMHSA-N
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Description

Butyl 5-oxo-L-prolinate is a derivative of the amino acid proline, which is involved in various biochemical processes. It is structurally related to compounds that have been synthesized and studied for their potential applications in medicinal chemistry and as tools for biochemical modulation.

Synthesis Analysis

The synthesis of related compounds such as tert-butyl-N-Boc-3-ethyl-4-hydroxy-L-prolinate has been achieved through a multi-step process starting from Boc-protected trans-4-hydroxy-L-proline. Key steps include asymmetric reductions of a 4-ketoproline intermediate and an exocyclic olefin bond, with careful optimization to control the stereochemistry of the chiral centers .

Molecular Structure Analysis

The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, has been elucidated using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. The compound exhibits a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring, existing as diastereomers in a 1:1 ratio within the crystal .

Chemical Reactions Analysis

The enzyme 5-oxo-L-prolinase (5-OPase) is involved in the metabolism of 5-oxo-L-proline and plays a role in the synthesis and regulation of glutathione levels. Studies have shown that analogs of 5-oxo-L-proline can be metabolized by 5-OPase, affecting glutathione content in tissues and potentially influencing responses to anticancer drugs . Additionally, various 5-oxo-L-proline analogs have been tested for their interactions with 5-OPase, revealing that modifications at certain positions of the molecule can retain binding properties while others lead to uncoupled or partially coupled reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of butyl 5-oxo-L-prolinate derivatives are influenced by their molecular structure. For instance, the presence of a halogen atom in the 5-aryl fragment of a prolinate catalyst can affect the chemoselectivity of reactions, as seen in the synthesis of chiral scaffolds under organocatalysis . The specific interactions of these catalysts with substrates in the transition state can lead to different reaction outcomes, highlighting the importance of molecular design in determining the properties and reactivity of such compounds.

Scientific Research Applications

Hepatic Glutathione Formation

Butyl 5-oxo-L-prolinate has implications in hepatic glutathione formation. It is suggested that 5-oxo-L-prolinate, through its conversion to L-glutamate by 5-oxo-L-prolinase, can be utilized to stimulate hepatic glutathione levels. This process is significant in conditions where there is a depletion of hepatic glutathione, indicating potential therapeutic applications (Williamson & Meister, 1981).

Enzyme Substrate Interaction

Studies on 5-oxo-L-prolinate have explored its interaction with 5-oxo-L-prolinase, revealing insights into the enzyme's substrate specificity and catalytic mechanisms. These studies contribute to the understanding of enzyme-substrate interactions, which is crucial for the development of therapeutic agents (Williamson & Meister, 1982).

Enzymatic Activity and Modification

Research has also focused on the effect of sulfhydryl group modification on the activities of 5-oxo-L-prolinase. This enzyme is central to the metabolism of 5-oxo-L-proline, and understanding its activity and regulation is vital for exploring its potential therapeutic applications (Williamson & Meister, 1982).

Kinetic Parameters and Tissue Distribution

The kinetic parameters and tissue distribution of 5-oxo-L-prolinase, which interacts with 5-oxo-L-proline, have been studied to understand its role in various biological processes. This is important for the potential use of 5-oxo-L-proline in targeted therapies (Weber et al., 1999).

Catalytic Properties

Research on the catalytic properties of 5-oxo-L-prolinase helps in understanding the conversion of 5-oxo-L-proline to L-glutamate. This knowledge is essential for leveraging the therapeutic potential of 5-oxo-L-proline in metabolic disorders (van der Werf, Griffith, & Meister, 1975).

Safety And Hazards

Butyl 5-oxo-L-prolinate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

butyl (2S)-5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-3-6-13-9(12)7-4-5-8(11)10-7/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBAJUQOYIURHA-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)[C@@H]1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197768
Record name Butyl 5-oxo-L-prolinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 5-oxo-L-prolinate

CAS RN

4931-68-4
Record name Butyl pyroglutamate
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Record name Butyl 5-oxo-L-prolinate
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Record name Butyl 5-oxo-L-prolinate
Source EPA DSSTox
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Record name Butyl 5-oxo-L-prolinate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Slobodnik, N Alygizakis, MC Nika, P Oswald… - A SHARED ANALYSIS … - researchgate.net
The samples of Danube River water, wastewater, groundwater, sediments and biota obtained during JDS4 were screened for several thousands of organic pollutants and their …
Number of citations: 2 www.researchgate.net

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